molecular formula C12H12N2O2 B1532941 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-11-3

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Cat. No.: B1532941
CAS No.: 1015846-11-3
M. Wt: 216.24 g/mol
InChI Key: ZEVZEQYTJIGCNE-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 1015846-11-3) is a pyrazole-derived ketone featuring a 3-methoxyphenyl substituent at the pyrazole N1-position and an acetyl group at the C4 position. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The methoxy group at the phenyl ring enhances solubility and influences electronic interactions, making this compound a valuable scaffold for drug development .

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-4-3-5-12(6-11)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVZEQYTJIGCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650790
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-11-3
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone typically involves the reaction of 3-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring
  • Chlorophenyl Analog: 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS: 925142-81-0) replaces the methoxy group with a chloro substituent. This compound has been studied for its role as an intermediate in agrochemical synthesis .
  • Dihydropyrazole Derivatives: 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (CAS: Not provided) features a dihydropyrazole core, which introduces conformational rigidity. This structural modification enhances binding affinity to biological targets, as demonstrated in studies highlighting its antimicrobial and antifungal activities .
  • Anthracene-Substituted Pyrazole: 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone incorporates an anthracene moiety, extending conjugation and enabling fluorescence properties. Such derivatives are explored for optoelectronic applications .
Positional Isomerism
  • 2-Methoxyphenyl Isomer: 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone (CAS: 1015846-12-4) differs in the methoxy group’s position.

Key Differences :

  • The 3-methoxy derivative requires milder conditions for functionalization compared to chloro or nitro analogs due to the electron-donating methoxy group .
  • Fluorinated derivatives (e.g., 1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethanone) often require specialized fluorinating agents, increasing synthetic complexity .
Antimicrobial Activity
  • The dihydropyrazole analog () shows MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the 4-chlorophenyl group enhancing membrane disruption .
  • The 3-methoxy derivative’s activity is less documented but predicted to be moderate due to reduced electrophilicity compared to chloro analogs.
Anti-Inflammatory and Antioxidant Effects
  • Thiazole derivatives synthesized from 1-(3-methoxyphenyl)ethanone () exhibit 70–80% inhibition of carrageenan-induced edema in rat models, with antioxidant IC₅₀ values of 15–25 µM against DPPH radicals. The methoxy group contributes to radical scavenging by stabilizing phenolic intermediates .

Biological Activity

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazole derivatives known for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.3 g/mol
  • IUPAC Name : 1-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydropyrazol-2-yl]ethanone
  • CAS Number : 1015845-54-1

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies indicate that compounds similar to this compound can inhibit various cancer cell lines. For instance, a study highlighted that certain pyrazoles demonstrated potent inhibitory activity against BRAF(V600E) and EGFR kinases, which are crucial in the proliferation of certain cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-[1-(3-Methoxyphenyl)-...MDA-MB-2315.2BRAF Inhibition
Pyrazole AHeLa7.4EGFR Inhibition
Pyrazole BA5496.0Telomerase Inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, derivatives similar to this compound exhibited significant inhibition of COX-2, leading to reduced inflammation in animal models .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX-2 Inhibition (%)Model Used
1-[1-(3-Methoxyphenyl)-...78Carrageenan-induced rat paw edema
Pyrazole C65LPS-induced inflammation in mice

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively, with several studies demonstrating their efficacy against various pathogens. Notably, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways related to cancer progression.
  • Enzyme Inhibition : It can inhibit enzymes like COX-2, reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some studies suggest that pyrazoles can induce cell cycle arrest in cancer cells, promoting apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.